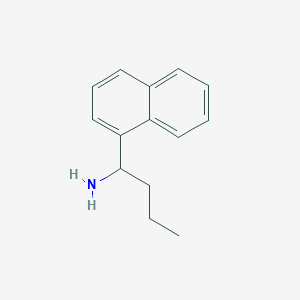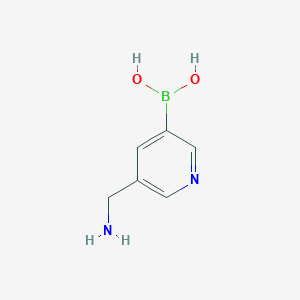![molecular formula C11H13N3O B11759651 [2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759651.png)
[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1-etil-1H-pirazol-5-il)piridin-3-il]metanol es un compuesto heterocíclico que contiene anillos de pirazol y piridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [2-(1-etil-1H-pirazol-5-il)piridin-3-il]metanol típicamente involucra la formación de los anillos de pirazol y piridina seguida de su fusión. Un método común comienza con la preparación de 1-etil-1H-pirazol, que luego se hace reaccionar con un derivado de piridina en condiciones específicas para formar el compuesto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden incluir síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Técnicas como la síntesis en flujo continuo y el uso de catalizadores se pueden emplear para mejorar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
[2-(1-etil-1H-pirazol-5-il)piridin-3-il]metanol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción puede convertir el grupo alcohol en un grupo carbonilo.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: Los átomos de hidrógeno en los anillos de pirazol o piridina se pueden sustituir con otros grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios agentes halogenantes para las reacciones de sustitución .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir un derivado cetona o aldehído, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos de pirazol o piridina .
Aplicaciones Científicas De Investigación
[2-(1-etil-1H-pirazol-5-il)piridin-3-il]metanol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Medicina: Puede explorarse por sus propiedades farmacológicas y posibles usos terapéuticos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales y productos químicos
Mecanismo De Acción
El mecanismo de acción de [2-(1-etil-1H-pirazol-5-il)piridin-3-il]metanol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a ciertas enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
1H-pirazol[3,4-b]piridinas: Estos compuestos comparten un marco estructural similar y se han estudiado por sus aplicaciones biomédicas.
Derivados de pirazol: Estos compuestos tienen una amplia gama de aplicaciones en química y biología debido a su reactividad versátil.
Singularidad
Lo que distingue a [2-(1-etil-1H-pirazol-5-il)piridin-3-il]metanol es su combinación específica de anillos de pirazol y piridina, que le confiere propiedades químicas y biológicas únicas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
[2-(2-ethylpyrazol-3-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C11H13N3O/c1-2-14-10(5-7-13-14)11-9(8-15)4-3-6-12-11/h3-7,15H,2,8H2,1H3 |
Clave InChI |
AUBYUVQYGOSCJU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC=N1)C2=C(C=CC=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



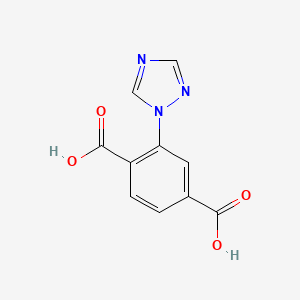
![4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759594.png)
![Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate](/img/structure/B11759597.png)
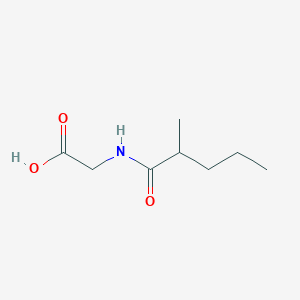
![tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11759606.png)
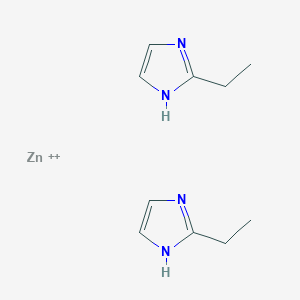


![6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride](/img/structure/B11759613.png)

![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B11759634.png)
